![molecular formula C10H7ClO2S B1297734 Methyl 3-chlorobenzo[b]thiophene-2-carboxylate CAS No. 21211-07-4](/img/structure/B1297734.png)
Methyl 3-chlorobenzo[b]thiophene-2-carboxylate
Overview
Description
Methyl 3-chlorobenzo[b]thiophene-2-carboxylate is a chemical compound with the molecular formula C10H7ClO2S and a molecular weight of 226.68 g/mol . It is a member of the benzo[b]thiophene family, which is known for its diverse biological activities and applications in various fields of research . This compound is typically used in organic synthesis and pharmaceutical research due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-chlorobenzo[b]thiophene-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzo[b]thiophene-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-chlorobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
Substitution: Products include various substituted benzo[b]thiophene derivatives.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include alcohol derivatives.
Scientific Research Applications
Methyl 3-chlorobenzo[b]thiophene-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3-chlorobenzo[b]thiophene-2-carboxylate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to biological effects . The exact pathways and targets depend on the specific application and the nature of the substituents on the benzo[b]thiophene ring .
Comparison with Similar Compounds
- Methyl 5-methoxybenzo[b]thiophene-2-carboxylate
- Methyl 3-aminobenzo[b]thiophene-2-carboxylate
- Methyl 7-chlorobenzo[b]thiophene-2-carboxylate
- Methyl 4-fluorobenzo[b]thiophene-2-carboxylate
Comparison: Methyl 3-chlorobenzo[b]thiophene-2-carboxylate is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity compared to other similar compounds . The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis .
Biological Activity
Methyl 3-chlorobenzo[b]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological effects, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a chlorobenzothiophene moiety, which contributes to its biological activity. Its structural formula can be represented as follows:
The compound exhibits properties that make it a valuable scaffold for drug development, particularly in the synthesis of bioactive molecules.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The chlorinated benzothiophene structure enhances its binding affinity to target proteins, leading to modulation of their activity. This interaction can result in inhibition or activation of specific pathways, contributing to its therapeutic potential.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. A study assessed its efficacy against various bacterial strains, including drug-resistant Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined, demonstrating significant antibacterial activity.
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
This compound | 128 | S. aureus |
This data suggests that the compound may serve as a lead in developing new antimicrobial agents.
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The compound was tested on human cell lines (A549) to assess potential toxicity.
Concentration (µg/mL) | Cell Viability (%) |
---|---|
32 | 98 |
128 | 95 |
The results indicate low cytotoxicity at concentrations up to 128 µg/mL, suggesting a favorable safety profile for further development.
Case Studies and Research Findings
- Anticancer Potential : A study highlighted the role of this compound in inhibiting cancer cell proliferation. The compound was shown to induce apoptosis in various cancer cell lines, making it a candidate for anticancer drug development.
- Enzyme Inhibition : Another investigation focused on the compound's ability to inhibit specific enzymes involved in inflammatory pathways. The results indicated that it could effectively reduce inflammation markers in vitro, supporting its potential use in treating inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Methyl 3-chlorobenzo[b]thiophene-2-carboxylate, and what methodological considerations are critical for achieving high yields?
Answer: The synthesis typically involves multi-step pathways:
Core Formation : Construct the benzo[b]thiophene core via cyclization of thiophene derivatives. For example, coupling 2-mercaptoacetate with substituted benzaldehydes in DMF under reflux (60°C) forms the thiophene backbone .
Chlorination : Introduce chlorine at the 3-position using diazotization (e.g., treating 3-aminobenzo[b]thiophene intermediates with NaNO₂/HCl) followed by chlorosulfonation or direct electrophilic substitution .
Esterification : Convert the carboxylic acid intermediate (e.g., 3-chlorobenzo[b]thiophene-2-carboxylic acid) to the methyl ester using methanol and acid catalysis .
Critical Considerations :
- Nitrogen Protection : Use inert atmospheres (N₂/Ar) during reflux to prevent oxidation .
- Purification : Employ reverse-phase HPLC (methanol-water gradients) or column chromatography to isolate high-purity products (>98%) .
- Yield Optimization : Control reaction stoichiometry (1.2 eq. of reagents) and solvent polarity (e.g., CH₂Cl₂ for anhydrous conditions) .
Q. How can researchers confirm the structural identity and purity of this compound using spectroscopic and chromatographic techniques?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- Infrared (IR) Spectroscopy : Detect ester C=O (1700–1750 cm⁻¹) and C-Cl (550–850 cm⁻¹) stretches .
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with methanol-water gradients to verify purity (>98%) and monitor byproducts .
Cross-Validation : Compare melting points (e.g., 223–226°C for analogous esters) and spectral data with literature .
Advanced Research Questions
Q. What strategies can optimize regioselective substitution in this compound derivatives, particularly for introducing sulfonyl or amino groups?
Answer:
- Sulfonation : Treat the 3-amino intermediate with SO₂ or chlorosulfonic acid to install sulfonyl groups at the 3-position. Diazotization (NaNO₂/HCl) precedes sulfonation, as shown in hepatitis B inhibitor syntheses .
- Amination : React with thioglycolic acid under inert conditions (130°C, Ar) to introduce sulfanylacetyl-amino groups .
- Coupling Reactions : Use EDC/DCC with DMAP to form amides or esters from carboxylic acid intermediates, ensuring regioselectivity via steric and electronic directing effects .
Q. How should researchers address contradictory spectral data (e.g., unexpected NMR shifts or IR absorptions) when characterizing novel analogs?
Answer:
- Multi-Technique Validation : Cross-check NMR assignments with 2D experiments (COSY, HSQC) and compare IR peaks with computational predictions (DFT) .
- X-ray Crystallography : Resolve ambiguities in substituent positioning using single-crystal structures, as done for hepatitis B inhibitors .
- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled reagents to clarify splitting patterns .
Case Study : Discrepancies in carbonyl IR stretches (1700 vs. 1750 cm⁻¹) may arise from hydrogen bonding; confirm via solvent-free measurements .
Q. What in vitro methodologies are appropriate for evaluating the bioactivity of this compound derivatives, such as enzyme inhibition or receptor binding?
Answer:
- Enzyme Inhibition Assays :
- Receptor Binding Studies : Perform competitive binding assays (e.g., radioligand displacement for GluK1 receptors) .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HepG2) to evaluate antiproliferative effects .
Data Interpretation : Normalize results to controls and use Hill plots for dose-response curves .
Q. How can computational tools predict the reactivity and stability of this compound under varying conditions?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Docking : Simulate interactions with biological targets (e.g., STAT3 or viral proteases) using AutoDock Vina .
- Degradation Pathways : Model hydrolysis kinetics (e.g., ester cleavage in acidic/basic media) via transition state analysis .
Validation : Correlate computational findings with experimental stability data (e.g., HPLC monitoring of degradation products) .
Q. What are the key challenges in scaling up laboratory-scale syntheses, and how can these be methodologically mitigated?
Answer:
- Purification Bottlenecks : Replace HPLC with flash chromatography (C18 silica) for larger batches .
- Exothermic Reactions : Use jacketed reactors with controlled cooling during chlorosulfonation .
- Solvent Recovery : Implement distillation systems to recycle CH₂Cl₂ or DMF, reducing costs and waste .
Case Study : Scaling the Schmidt reaction requires precise stoichiometry (1.2 eq. amine) and slow reagent addition to avoid side products .
Properties
IUPAC Name |
methyl 3-chloro-1-benzothiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO2S/c1-13-10(12)9-8(11)6-4-2-3-5-7(6)14-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPMGETZRJYSLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345790 | |
Record name | Methyl 3-chlorobenzo[b]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21211-07-4 | |
Record name | Methyl 3-chlorobenzo[b]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-chlorobenzo(b)thiophene-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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